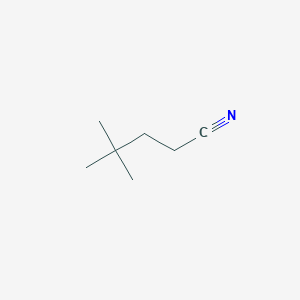

4,4-Dimethylpentanenitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVUDUCBEZFQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505875 | |

| Record name | 4,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15673-05-9 | |

| Record name | 4,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethylpentanenitrile and Analogous Systems

Classical and Contemporary Approaches to Nitrile Synthesis

The formation of the nitrile group can be achieved through several strategic pathways, each with its own advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

One of the most fundamental methods for synthesizing aliphatic nitriles is through the nucleophilic substitution reaction, typically an S(_N)2 mechanism, involving an alkyl halide and a cyanide salt. numberanalytics.com In this reaction, the cyanide ion (CN⁻) acts as a potent nucleophile, displacing a halide leaving group from a primary or secondary alkyl halide. chemistrysteps.comvaia.com The use of solvents like dimethyl sulfoxide (B87167) (DMSO) or ionic liquids can facilitate this transformation. organic-chemistry.org

This method is highly effective for primary and secondary alkyl halides but generally fails for tertiary alkyl halides due to steric hindrance, which favors elimination reactions over substitution. vaia.comchemistrysteps.com

Table 1: Nucleophilic Substitution for Nitrile Synthesis

| Substrate Type | Reagent | Conditions | Product | Note |

|---|---|---|---|---|

| Primary Alkyl Halide | NaCN or KCN | Polar aprotic solvent (e.g., DMSO) | R-CH₂-CN | Efficient S(_N)2 reaction. chemistrysteps.com |

| Secondary Alkyl Halide | NaCN or KCN | Polar aprotic solvent | R₂CH-CN | S(_N)2 reaction, may have competing elimination. chemistrysteps.com |

The dehydration of primary amides (R-CONH₂) and aldoximes (R-CH=NOH) is a widely used and effective strategy for nitrile synthesis. numberanalytics.comrsc.org This transformation involves the removal of a water molecule to form the carbon-nitrogen triple bond. chemistrysteps.com

Dehydration of Primary Amides: Primary amides can be converted to nitriles using a variety of strong dehydrating agents. masterorganicchemistry.com Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.commasterorganicchemistry.com More recent and milder methods utilize reagents like oxalyl chloride with triethylamine (B128534) and a triphenylphosphine (B44618) oxide catalyst, which can complete the reaction in minutes. organic-chemistry.org Palladium-catalyzed dehydration in aqueous conditions has also been developed, using dichloroacetonitrile (B150184) as a water acceptor. organic-chemistry.org

Table 2: Common Reagents for Dehydration of Primary Amides

| Dehydrating Agent | General Reaction | Reference |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | RCONH₂ + P₂O₅ → RCN | chemistrysteps.commasterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | RCONH₂ + SOCl₂ → RCN | chemistrysteps.com |

| Phosphorus Oxychloride (POCl₃) | RCONH₂ + POCl₃ → RCN | chemistrysteps.com |

Dehydration of Aldoximes: Aldoximes, which can be prepared from aldehydes, serve as excellent precursors to nitriles. organic-chemistry.org A wide range of catalysts and reagents can effect this dehydration. tandfonline.com Bio-inspired iron catalysts have been developed that mimic the function of the enzyme aldoxime dehydratase, allowing for the conversion of various aliphatic and aromatic aldoximes to nitriles at room temperature. acs.orgacs.orgnih.gov Other efficient systems include the use of reagents like trichloroacetonitrile, which can act as a dehydrating agent without the need for a metal catalyst. tandfonline.com

Recent research has demonstrated that reagents such as XtalFluor-E or sulfuryl fluoride (B91410) (SO₂F₂) can rapidly and mildly dehydrate aldoximes in excellent yields with high functional group tolerance. organic-chemistry.org

Hydrocyanation: Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond of an alkene to form a nitrile. wikipedia.org This process is of significant industrial importance, particularly in the production of adiponitrile (B1665535) from butadiene, a key precursor to nylon. wikipedia.orgacs.org The reaction is typically catalyzed by transition metal complexes, most commonly nickel-based catalysts with phosphite (B83602) ligands. thieme-connect.dewikipedia.org For unactivated alkenes, a catalyst is essential. wikipedia.org Due to the extreme toxicity of HCN, laboratory-scale applications often rely on "transfer hydrocyanation" methods, where a safer cyanide source is used. wikipedia.orgacs.org For example, formamide (B127407) has been used as a cyano source in nickel-catalyzed hydrocyanation of alkenes. rsc.org

Ammoxidation: Ammoxidation is a major industrial process for converting hydrocarbons to nitriles by reacting them with ammonia (B1221849) (NH₃) and oxygen (O₂), typically over a solid catalyst at high temperatures. numberanalytics.com This method is a cornerstone for the production of key monomers like acrylonitrile. numberanalytics.com The reaction mechanism is complex, involving the activation of the hydrocarbon, incorporation of nitrogen from ammonia, and subsequent oxidation. numberanalytics.com More recently, ammoxidation has been applied to alcohols as substrates, providing a greener route to nitriles. rsc.orgrsc.org Heterogeneous catalysts, such as those based on cobalt, ruthenium, or iron, have been developed to facilitate the ammoxidation of a wide range of alcohols under various conditions. rsc.orgacs.org

Primary amines (R-CH₂NH₂) can be directly oxidized to form the corresponding nitriles. This transformation offers a direct route from a common functional group. A variety of oxidizing systems have been developed to achieve this conversion efficiently and selectively.

One effective method involves using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org This system is highly selective and operates under mild conditions, tolerating other functional groups. organic-chemistry.org Other protocols use stoichiometric quantities of oxoammonium salts, which also provide good yields under mild conditions. acs.org Furthermore, transition-metal catalysts, particularly those based on ruthenium, can promote the dehydrogenative oxidation of primary amines to nitriles, releasing hydrogen gas as the only byproduct and avoiding the need for external oxidants. thieme-connect.comthieme-connect.com

Table 3: Selected Methods for Oxidation of Primary Amines to Nitriles

| Reagent/Catalyst | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Trichloroisocyanuric acid (TCCA), TEMPO (cat.) | CH₂Cl₂, 5°C | Aliphatic, aromatic, heterocyclic | organic-chemistry.org |

| 4-acetamido-TEMPO tetrafluoroborate | CH₂Cl₂-pyridine, RT or reflux | Aliphatic, aromatic | acs.org |

| Ruthenium(II)-hydride complex | Toluene, 110°C | Aliphatic, aromatic | thieme-connect.comthieme-connect.com |

The conversion of alcohols to nitriles is a valuable transformation that can be achieved through several strategies, often involving multiple steps or one-pot procedures.

A two-step approach involves first converting the alcohol's hydroxyl group into a good leaving group, such as a halide or a tosylate, followed by nucleophilic substitution with a cyanide salt. chemistrysteps.com

More direct, one-pot methods have also been developed. A notable example is the use of (cyanomethyl)trimethylphosphonium iodide, which converts benzylic, allylic, and aliphatic alcohols into nitriles with a two-carbon chain elongation. organic-chemistry.org Another approach is the direct oxidative conversion of primary alcohols into nitriles in aqueous ammonia. organic-chemistry.org Catalytic systems using copper/TEMPO or nickel-based catalysts can achieve the ammoxidation of alcohols to nitriles using ammonia as the nitrogen source, often under oxidant-free conditions. organic-chemistry.orgrsc.org These methods proceed through a dehydrogenation-imination-dehydrogenation sequence. rsc.org

Targeted Synthesis of 4,4-Dimethylpentanenitrile Derivatives

While specific synthetic routes focusing solely on this compound are not extensively detailed in broad literature, methods for preparing its derivatives highlight its role as a structural motif. The synthesis of these derivatives often employs the fundamental reactions of the nitrile group or introduces functionality elsewhere on the pentane (B18724) backbone.

2-Amino-2,4-dimethylpentanenitrile: This derivative features an additional amino group on the carbon adjacent to the nitrile. Its synthesis can be achieved through methods like the Strecker synthesis, starting from a ketone, or via nucleophilic substitution on a halogenated precursor.

3-Hydroxy-4,4-dimethylpentanenitrile: The presence of a hydroxyl group indicates that this compound can be formed via cyanohydrin formation, where a cyanide ion attacks the carbonyl carbon of 4,4-dimethyl-3-pentanone. smolecule.com

Derivatives via Radical Polymerization: 2,2'-Azobis-(2,4-dimethylpentanenitrile) is used as a radical initiator (Vazo-52) in polymerization reactions, such as in the synthesis of molecularly imprinted polymers. rsc.org

Complex Amino Derivatives: More complex structures, such as 5-[(4-methanesulfinylbutan-2-yl)amino]-4,4-dimethylpentanenitrile, have been synthesized, likely through multi-step pathways involving the reaction of a precursor amine with the this compound backbone. molport.com

Fluorinated Derivatives: The synthesis of compounds like 2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile involves specialized fluorination techniques and oxidative processes. evitachem.com

The synthesis of these varied derivatives underscores the chemical utility of the this compound scaffold in constructing more complex molecular architectures for various research applications.

Precursor-Based Strategies for Branched Nitrile Scaffolds

The synthesis of branched nitriles, such as this compound, can be achieved through various precursor-based strategies. These methods often involve the transformation of functional groups in readily available starting materials into the desired nitrile functionality.

One prominent method is the hydrocyanation of alkenes . This process involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene. wikipedia.orgtue.nl For the synthesis of branched nitriles, this reaction is often catalyzed by transition metal complexes. thieme-connect.de For instance, nickel-catalyzed hydrocyanation of α-substituted styrenes can produce tertiary benzylic nitriles. organic-chemistry.org Similarly, using zinc cyanide (Zn(CN)₂) with a nickel catalyst can effectively convert aryl and heteroaryl alkenes into branched nitrile derivatives. rsc.org While highly effective, the industrial use of highly toxic HCN necessitates careful handling and has driven the development of safer alternatives. wikipedia.orgrsc.org

Another significant precursor-based approach starts with aldehydes and ketones . Aldehydes can be converted to nitriles through a one-pot reaction with reagents like hydroxylamine, followed by dehydration. organic-chemistry.org A notable cyanide-free method is the van Leusen reaction, where ketones react with p-tosylmethyl isocyanide (TosMIC) to form nitriles. rsc.org This reaction is advantageous as it avoids the direct use of toxic cyanides. rsc.org Furthermore, α-branched N-acylamines can be synthesized in a three-component reaction from amides, aldehydes, and organometallic reagents, showcasing the versatility of aldehyde precursors. acs.org

Alcohols can also serve as precursors for nitrile synthesis. A mild and aerobic catalytic method allows for the direct conversion of alcohols to nitriles using aqueous ammonia, mediated by a copper(I) iodide/bpy/TEMPO catalyst system. organic-chemistry.org Chemoenzymatic cascades have also been developed, starting from alcohols, which are first oxidized to aldehydes and then converted to nitriles biocatalytically. acs.org

Stereoselective and Enantioselective Synthesis Approaches for Chiral Nitriles

The synthesis of chiral nitriles is of significant interest due to their role as versatile building blocks in the pharmaceutical industry. acs.orgsnnu.edu.cn Various methods have been developed to control the stereochemistry at the carbon atom bearing the nitrile group.

Application of Chiral Auxiliaries in Asymmetric Catalysis

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral nitriles.

A classic example is the asymmetric Strecker synthesis , which is used to produce chiral α-amino nitriles. This reaction can employ chiral amine auxiliaries to induce stereoselectivity. springerprofessional.de Evans' chiral oxazolidinones are another class of widely used auxiliaries that have proven effective in various asymmetric syntheses, including cycloaddition reactions that can lead to chiral nitrile-containing heterocycles. researchgate.net The use of these auxiliaries often relies on their ability to create a sterically hindered environment that favors the approach of a reagent from one specific direction. sfu.ca

Carbohydrates have also been employed as chiral auxiliaries. Their inherent chirality and multiple stereogenic centers can be leveraged to control the stereochemical outcome of reactions, such as in the synthesis of α-amino nitriles. springerprofessional.de The development of new chiral catalysts, including metal-free organic catalysts derived from cinchona alkaloids, has expanded the scope of asymmetric cyanation, allowing for highly enantioselective transformations of even challenging substrates like dialkyl ketones.

Table 1: Examples of Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones

| Entry | Ketone | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Heptanone | (DHQD)₂PHAL | 95 | 91 |

| 2 | Cyclohexanone | (DHQD)₂PHAL | 92 | 97 |

| 3 | 4-tert-Butylcyclohexanone | (DHQD)₂PHAL | 98 | >99 |

| 4 | 2-Methyl-1-tetralone | (DHQD)₂PHAL | 94 | 92 |

Data sourced from a study on highly enantioselective cyanation of prochiral ketones.

Biocatalytic Routes Utilizing Nitrile-Converting Enzymes

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral nitriles, operating under mild conditions and often with high selectivity. nih.gov Several classes of nitrile-converting enzymes are particularly relevant.

Aldoxime dehydratases (Oxd) catalyze the dehydration of aldoximes to produce nitriles. nih.govresearchgate.net This method is cyanide-free and can be applied to a broad range of substrates, including aliphatic and aromatic aldoximes. nih.govresearchgate.netmdpi.com These enzymes can be used as whole-cell biocatalysts and have been integrated into chemoenzymatic cascades starting from alcohols or fatty acids. acs.orgmdpi.com The reaction can be performed in aqueous media, organic solvents, or even solvent-free systems. nih.gov

Nitrilases are another important class of enzymes that hydrolyze nitriles directly to carboxylic acids and ammonia. nih.govresearchgate.net Their inherent enantioselectivity makes them valuable for the kinetic resolution of racemic nitriles, producing enantiomerically enriched carboxylic acids and unreacted nitriles. nih.govnih.gov This approach has been used to synthesize a variety of chiral carboxylic acids. nih.govresearchgate.net Researchers have also engineered nitrilases to exhibit "nitrile hydratase-like" activity for the enantioselective synthesis of chiral amides. scilit.com

Table 2: Enantioselective Hydrolysis of Nitriles by Nitrilases

| Substrate | Enzyme Source | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| (±)-Mandelonitrile | Alcaligenes faecalis ATCC 8750 | (R)-Mandelic acid | ~50 | >99 |

| (±)-2-Phenylpropionitrile | Rhodococcus rhodochrous | (S)-2-Phenylpropionic acid | 48 | 88 |

| (±)-3-Hydroxy-4-phenoxybutyronitrile | Rhodococcus rhodochrous | (R)-3-Hydroxy-4-phenoxybutyric acid | 45 | >99 |

Data compiled from various studies on nitrilase-catalyzed synthesis. nih.govresearchgate.net

Green Chemistry Principles in Nitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitriles, traditionally reliant on toxic cyanides, is an area where green chemistry has made significant inroads.

A major focus has been the development of cyanide-free synthesis routes . nih.govacs.org Biocatalytic methods using aldoxime dehydratases are a prime example, converting readily available aldehydes into nitriles without using cyanide. nih.govnih.gov Other cyanide-free approaches include the van Leusen reaction using TosMIC and iron-catalyzed oxidative deconstruction of cycloalkanones with ammonium (B1175870) salts. rsc.orgacs.org

The use of biocatalysts , such as nitrilases and aldoxime dehydratases, is a cornerstone of green nitrile synthesis. nih.govtugraz.at Enzymes operate under mild conditions (temperature and pressure), in aqueous media, and with high selectivity, reducing energy consumption and by-product formation. nih.govnih.gov

Atom economy , a measure of how many atoms from the reactants are incorporated into the final product, is another key principle. Hydrocyanation of alkenes is an atom-economical reaction, as all atoms of the reactants are incorporated into the product. tue.nlthieme-connect.de

The development of greener reaction media and catalysts is also crucial. This includes using water as a solvent, as seen in many biocatalytic processes, or developing solvent-free reaction conditions. nih.govnih.gov The use of inexpensive and environmentally benign catalysts, such as iron, is preferred over more toxic or precious metals. acs.org Tandem chemo-enzymatic cascades, where multiple reaction steps are performed in one pot, also contribute to greener processes by minimizing waste and simplifying purification. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Branched Aliphatic Nitrile Research

High-Resolution Separation Techniques for Nitrile Mixtures

The separation and analysis of nitriles from complex mixtures, including reaction media and biological matrices, necessitate the use of high-resolution chromatographic techniques. These methods are crucial for assessing purity, identifying byproducts, and quantifying individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like 4,4-dimethylpentanenitrile. Its high separation efficiency and sensitive detection capabilities make it ideal for determining the purity of synthesized nitriles and identifying any degradation products or impurities.

In the context of this compound, GC-MS analysis is employed to monitor the progress of its synthesis and to ensure the quality of the final product. For instance, periodic GC-MS analysis can be used to detect degradation products, such as ketones that may arise from the oxidation of related amine compounds during synthesis or storage. The mass spectrometer provides definitive identification of these components by analyzing their fragmentation patterns. One study identified this compound as a constituent in the essential oil of Isodon rugosus, showcasing the technique's ability to detect and identify nitriles in complex natural mixtures. researchgate.net The analysis of "tholins," which are organic aerosols relevant to Titan's atmosphere, also utilizes pyrolysis-GC-MS to identify various compounds, including linear and branched aliphatic nitriles. researchgate.net

Below is a table summarizing the types of information obtained from GC-MS analysis in nitrile research:

| Analytical Target | Information Provided by GC-MS | Example Application for this compound |

| Purity Assessment | Quantifies the main compound and detects minor impurities. | Verifying the percentage purity of a synthesized batch of this compound. |

| Degradation Products | Identifies compounds formed due to chemical breakdown (e.g., oxidation, hydrolysis). | Detecting the presence of corresponding ketones or amides from the degradation of related compounds. |

| Reaction Monitoring | Tracks the consumption of reactants and the formation of products over time. | Following the progress of the synthesis of this compound from its precursors. |

| Identification in Complex Mixtures | Identifies the presence of the nitrile in complex samples like essential oils or environmental samples. | Identification in the essential oil of Isodon rugosus. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex System Analysis

For less volatile nitriles or for analyses conducted in complex liquid matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS is particularly valuable for monitoring reactions and characterizing products in systems where the compounds are not amenable to GC analysis.

LC-MS has been utilized in various studies involving this compound and its derivatives. For example, it was used to confirm the successful conversion of reactants in the synthesis of more complex molecules where this compound was an intermediate. ethz.ch In another instance, LC-MS was employed to track the formation of a product derived from this compound, with the mass-to-charge ratio (m/z) of the resulting ion being used for confirmation. google.com High-throughput screening applications have also benefited from LC-MS for the rapid analysis of samples containing nitrile compounds. googleapis.com

| Feature | Advantage of LC-MS | Application in Nitrile Research |

| Versatility | Can analyze a wide range of compounds, including non-volatile and thermally labile ones. | Analysis of complex reaction mixtures containing nitrile-derived products without the need for derivatization. ethz.chgoogle.com |

| Sensitivity | Provides low detection limits, crucial for identifying trace components. | Detecting minute quantities of intermediates or byproducts in synthetic pathways. |

| Matrix Compatibility | Can directly analyze samples from aqueous or biological media. | Monitoring the biotransformation of nitriles in enzymatic reactions. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Many branched aliphatic nitriles are chiral, meaning they exist as non-superimposable mirror images (enantiomers). In pharmaceutical and biological contexts, the specific chirality of a molecule is often critical to its function. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of chiral compounds.

While this compound itself is not chiral, the principles of chiral HPLC are highly relevant to the broader class of branched aliphatic nitriles. For instance, the enantiomers of (R,S)-3-hydroxy-4,4-dimethylpentanenitrile have been successfully separated using a Chiralcel AD-H column. core.ac.uk This demonstrates the capability of chiral HPLC to resolve closely related chiral nitriles. The technique typically employs a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is essential for determining the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. The development of chiral separation methods is a significant area of research for various chiral nitriles and their derivatives. science.govcuni.cz

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR are the most common types of NMR experiments. For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shift of these signals, their splitting patterns (multiplicity), and their integration values provide a complete picture of the proton environment. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. This detailed structural information is crucial for confirming the identity and purity of a synthesized compound. NMR studies, often in conjunction with deuterium-labeling experiments, can also provide mechanistic insights into reactions involving nitriles. researchgate.net

Other Advanced Analytical Methodologies in Nitrile Compound Characterization

Beyond the primary chromatographic and spectroscopic techniques, other analytical methods provide valuable information about the physical and chemical properties of nitriles.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal behavior of a material as a function of temperature. For a compound like this compound, DSC can be used to determine its melting point, boiling point, and to study any phase transitions. This information is valuable for understanding the physical properties and thermal stability of the compound. DSC has been mentioned in the context of analyzing polymers that may incorporate nitrile-containing monomers, indicating its utility in characterizing materials derived from nitriles. google.com The thermal decomposition of materials containing nitriles, such as Titan aerosol analogues, has also been studied, providing insight into their structure and stability. researchgate.net

Future Research Directions and Emerging Trends in Branched Aliphatic Nitrile Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of sterically hindered nitriles like 4,4-dimethylpentanenitrile is an ongoing challenge, prompting researchers to explore innovative synthetic methodologies beyond traditional approaches. Future efforts will likely focus on the development of novel catalytic systems that offer improved efficiency, selectivity, and functional group tolerance.

One promising direction is the advancement of ligand-accelerated oxidative cyanation of alkenes. This method, which utilizes copper catalysis, has shown potential for the regioselective synthesis of branched vinyl nitriles under mild conditions. Further research could adapt this strategy for the synthesis of saturated branched nitriles like this compound, potentially through a tandem hydrogenation step.

Another area of active investigation is iodine-promoted C-C coupling , which enables the formation of allyl nitriles from olefins and acetonitrile (B52724) derivatives with nitrogen gas as the only byproduct. The development of variants of this reaction could provide a direct and atom-economical route to branched aliphatic nitriles.

Furthermore, biocatalytic approaches using enzymes such as aldoxime dehydratases are gaining traction. These enzymes can convert aldoximes to nitriles under mild, aqueous conditions, offering a green alternative to conventional chemical methods. Future work will likely involve enzyme engineering to enhance the substrate scope and catalytic efficiency for sterically demanding substrates like the precursor to this compound.

Recent developments have also highlighted the use of iron(III) and phenol (B47542) co-catalysis for the rapid and high-yielding conversion of aldehyde oxime esters to nitriles at room temperature. nih.gov Mechanistic studies suggest a radical-based pathway, and future exploration could optimize this system for the synthesis of branched aliphatic nitriles. nih.gov

Advancements in Asymmetric Synthesis of Chiral Nitriles

The creation of chiral molecules containing a nitrile group, particularly those with a quaternary carbon center adjacent to the nitrile, is a significant challenge in organic synthesis. For derivatives of this compound, where a chiral center could be introduced, the development of effective asymmetric catalytic methods is a key future research direction.

A notable advancement is the use of synergistic palladium and phase-transfer catalysis for the asymmetric synthesis of chiral acyclic nitriles with α-all-carbon quaternary stereocenters. This approach allows for the enantioselective synthesis of complex nitrile-containing compounds and could be adapted for the synthesis of chiral derivatives of this compound.

The synthesis of chiral hydrazino nitriles, such as (S)-2-(2,2-Dibenzylhydrazinyl)-4,4-dimethylpentanenitrile, has been achieved with high enantiomeric excess using a tert-leucine derived bifunctional amide–thiourea catalyst. rsc.org This demonstrates the feasibility of creating chiral centers in molecules with a similar carbon skeleton to this compound and points towards the potential for developing catalytic asymmetric Strecker-type reactions for this class of compounds. rsc.org

Future research will likely focus on the design of new chiral catalysts, including both metal-based and organocatalysts, that can effectively control the stereochemistry in reactions leading to branched aliphatic nitriles. The development of catalytic asymmetric methods for the synthesis of chiral derivatives of this compound would open up new avenues for their application in areas such as medicinal chemistry and materials science. nih.govrsc.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly crucial for advancing the field of nitrile chemistry. For a molecule like this compound, this integrated approach can provide deep insights into its reactivity, reaction mechanisms, and potential applications.

Density Functional Theory (DFT) calculations are being employed to investigate reaction mechanisms and predict the reactivity of nitriles. researchgate.net For instance, computational studies can help in understanding the intricacies of catalytic cycles, such as those involved in the nickel-catalyzed hydrocyanation of alkenes, providing a basis for catalyst design and optimization. icm.edu.pl Future research will likely involve more sophisticated computational models to predict the outcomes of novel synthetic routes for this compound and to screen for optimal reaction conditions.

The combination of computational and experimental studies is also valuable for understanding the properties of related compounds. For example, DFT calculations have been used to validate experimental data for amino-nitrile derivatives, and to predict their bioactivity through docking studies. This approach could be extended to this compound to explore its potential interactions with biological targets, guiding the design of new functional molecules.

Moreover, computational tools can aid in the interpretation of spectroscopic data and in the elucidation of complex reaction pathways, accelerating the pace of discovery in the synthesis and application of branched aliphatic nitriles.

Sustainable and Environmentally Benign Approaches in Nitrile Chemistry

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly processes. rsc.orgcymitquimica.com For the synthesis and application of this compound and other branched aliphatic nitriles, this translates to a focus on greener reagents, solvents, and catalytic systems.

A key area of future research is the development of cyanide-free synthetic routes . Traditional methods for nitrile synthesis often rely on highly toxic cyanide reagents. Emerging alternatives include the use of less hazardous cyanide sources or, more ideally, pathways that avoid cyanide altogether, such as the biocatalytic dehydration of aldoximes.

The use of green solvents and the development of solvent-free reaction conditions are also important trends. researchgate.net Research into reactions that can be performed in water or in recyclable solvent systems will contribute to reducing the environmental impact of nitrile production.

Biocatalysis , as mentioned earlier, represents a cornerstone of sustainable chemistry. The use of enzymes like transaminases for the synthesis of amino-derivatives under mild conditions (pH 7.5, 30°C) is a promising avenue for the sustainable production of functionalized molecules related to this compound. researchgate.net Future work will likely focus on expanding the toolbox of enzymes available for nitrile synthesis and modification.

The development of recyclable catalysts is another important aspect of green chemistry. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused, reducing waste and cost. Future research will likely explore the development of robust and recyclable catalysts for the synthesis of branched aliphatic nitriles.

Q & A

Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Answer : Conduct accelerated degradation studies under UV light or aqueous conditions. Analyze byproducts via LC-MS and assess toxicity using Daphnia magna or algal bioassays. Regulatory frameworks like Australia’s AIIC list inform permissible thresholds .

Methodological Best Practices

Q. What statistical approaches are recommended for optimizing initiator-to-monomer ratios in polymerization?

Q. How should raw data from polymerization kinetics be presented to meet publication standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.